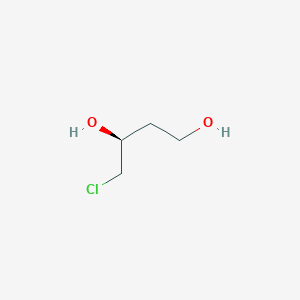

(S)-4-Chloro-1,3-butanediol

Descripción

Significance as a Chiral Intermediate and Building Block

The primary significance of (S)-4-chloro-1,3-butanediol in organic chemistry lies in its identity as a chiral intermediate and a versatile building block. Its value stems from the specific three-dimensional arrangement of its atoms, which is a critical factor in the synthesis of stereochemically defined molecules. The presence of two distinct functional groups—a primary alcohol and a secondary alcohol—along with a reactive chloro group, allows for a variety of chemical transformations. These reactions can include oxidation, reduction, and nucleophilic substitution, making it a highly adaptable component in multi-step syntheses. The stereochemistry at the C-3 position is pivotal for its application in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule.

Broad Relevance in Pharmaceutical and Agrochemical Synthesis

The structural features of this compound make it an important intermediate in the production of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. google.com Optically active compounds derived from it are crucial as intermediates for creating pharmaceuticals, agrochemicals, and other physiologically active substances. google.com

In the pharmaceutical industry, chiral intermediates derived from this compound are essential for the synthesis of complex molecules. For instance, a closely related derivative, (S)-4-chloro-3-hydroxybutanoic acid methyl ester, is a key chiral intermediate in the total chemical synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. mdpi.com Furthermore, its enantiomer, (R)-4-chloro-1,3-butanediol, is a key starting material for azetidinone derivatives, which are in turn crucial chiral intermediates for synthesizing penem (B1263517) and carbapenem (B1253116) antibiotics. mdpi.com This highlights the importance of the specific chirality of such butanediol (B1596017) derivatives in creating effective therapeutic agents.

Overview of Research Trajectories

Current research on this compound and its related compounds is heavily focused on developing efficient and environmentally friendly synthesis methods. A major trajectory is the use of biocatalysis and enzymatic processes to achieve high enantiomeric purity. mdpi.comacs.org Researchers are exploring the use of microorganisms and isolated enzymes to perform stereoselective reactions, which offer advantages over traditional chemical methods by avoiding hazardous reagents and solvents. acs.org

For example, processes have been developed that use microorganisms like Pseudomonas sp. to resolve racemic 4-chloro-1,3-butanediol, yielding the (S)-form with high optical purity (99.5% ee). google.com Similarly, the asymmetric reduction of precursors like ethyl 4-chloroacetoacetate using recombinant E. coli or specific ketoreductases has been shown to produce the corresponding (S)-4-chloro-3-hydroxybutanoate with high yield and enantiomeric excess. mdpi.comacs.orgmdpi.com These biocatalytic methods are seen as a practical and sustainable approach for the industrial-scale production of these valuable chiral intermediates. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-4-chlorobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDXPPKWNPMHJI-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309306 | |

| Record name | (3S)-4-Chloro-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139013-68-6 | |

| Record name | (3S)-4-Chloro-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139013-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-4-Chloro-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Butanediol, 4-chloro-, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-1,3-butanediol, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PF8623675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Foundations and Asymmetric Synthesis Strategies

The Critical Role of (S)-Configuration in Target Molecule Synthesis

The absolute configuration of a chiral molecule is paramount as different enantiomers can exhibit vastly different biological activities. uni-goettingen.de The (S)-configuration of 4-chloro-1,3-butanediol and its derivatives serves as a crucial starting point for synthesizing specific stereoisomers of active pharmaceutical ingredients (APIs). By utilizing this pre-defined stereocenter, chemists can avoid the formation of undesirable enantiomers and the need for challenging chiral separation steps later in a synthetic sequence.

A prominent application is in the synthesis of cholesterol-lowering drugs. For instance, ethyl (S)-4-chloro-3-hydroxybutanoate, a direct derivative of (S)-4-chloro-1,3-butanediol, is a key intermediate in the synthesis of Atorvastatin. mdpi.comacs.org It is also an essential precursor for inhibitors of HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. mdpi.com The specific (S)-stereochemistry is vital for the efficacy of these therapeutic agents.

The utility of this chiral synthon extends to various other complex molecules, as summarized in the table below.

| Target Molecule/Intermediate Class | Synthetic Application | Reference |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Key intermediate for Atorvastatin synthesis | mdpi.comacs.org |

| HMG CoA Reductase Inhibitors | Chiral precursor in total synthesis | mdpi.com |

| Active Pharmaceutical Ingredients (APIs) | General chiral building block | |

| Specialty Chemicals | Intermediate for complex chiral molecules |

Enantioselective Approaches for Derivatization

The derivatization of this compound and its precursors with high enantioselectivity is most effectively achieved through biocatalysis. Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases, are highly efficient in recognizing prochiral ketones and reducing them to a single enantiomer of the corresponding alcohol. mdpi.com

A common strategy involves the asymmetric reduction of a prochiral ketone, such as ethyl 4-chloro-3-oxobutanoate (COBE), to yield the desired ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). acs.org Various microbial systems and isolated enzymes have been optimized for this transformation, achieving high yields and exceptional enantiomeric excess (e.e.). mdpi.comresearchgate.net This enzymatic approach is favored for its high selectivity, mild reaction conditions, and environmental sustainability compared to traditional chemical methods.

The table below details several biocatalytic methods for producing (S)-chiral alcohols from related chloro-ketoesters.

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Recombinant E. coli expressing reductase from Streptomyces coelicolor (ScCR) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | >99% | >99.5% | acs.org |

| Recombinant E. coli co-expressing secondary alcohol dehydrogenase from Pichia finlandica (PfODH) and formate (B1220265) dehydrogenase | Ethyl 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutanoate | 98.5% | 99% | mdpi.com |

| Geotrichum candidum SC 5469 cells | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% | 96% | mdpi.com |

Chiral Recognition and Stereochemical Control

Chiral recognition is the phenomenon where a chiral molecule or environment interacts differently with the two enantiomers of another chiral compound. uni-goettingen.de In the context of this compound synthesis, this principle is fundamental to the success of enantioselective methods. Biocatalysts like enzymes exhibit exquisite chiral recognition capabilities, enabling precise stereochemical control. diva-portal.org

During the enzymatic reduction of a prochiral ketone like ethyl 4-chloro-3-oxobutanoate, the enzyme's active site, which is itself chiral, binds the substrate in a specific orientation. This preferential binding ensures that the hydride (from a cofactor like NADH) is delivered to only one face of the carbonyl group, leading to the formation of predominantly one enantiomer, in this case, the (S)-alcohol. mdpi.comresearchgate.net The high enantiomeric excess values, often exceeding 99%, obtained in these biocatalytic reductions are a direct result of this highly effective chiral recognition. mdpi.comacs.org

Beyond synthesis, chiral recognition is crucial for the analytical separation and purification of enantiomers. Techniques like chiral High-Performance Liquid Chromatography (HPLC) utilize a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, allowing for their separation and the accurate determination of enantiomeric purity. This analytical control is essential to verify the stereochemical integrity of the final product. The ability to both create and confirm a single stereoisomer with such high fidelity underscores the advanced state of stereochemical control in modern organic synthesis. iupac.org

Advanced Synthetic Methodologies for S 4 Chloro 1,3 Butanediol

Chemoenzymatic and Biocatalytic Production Routes

Chemoenzymatic and biocatalytic methods offer significant advantages for the synthesis of enantiomerically pure compounds like (S)-4-Chloro-1,3-butanediol, providing high selectivity under mild reaction conditions. These approaches often replace complex, multi-step chemical syntheses and utilize enzymes or whole-cell systems to achieve desired stereochemical outcomes.

A primary strategy for synthesizing this compound involves the highly selective enzymatic reduction of a prochiral ketone precursor. This method leverages the stereoselectivity of enzymes, primarily ketoreductases and alcohol dehydrogenases, to convert a ketone into a specific chiral alcohol. The final diol product is typically obtained through the subsequent chemical reduction of the ester group in the enzymatically produced chiral hydroxy ester. A common pathway involves the reduction of ethyl (S)-4-chloro-3-hydroxybutyrate, which is then converted to this compound using reducing agents like sodium borohydride (B1222165) in a solvent such as tetrahydrofuran (B95107) google.com.

The asymmetric reduction of derivatives of 4-chloro-3-oxobutanoic acid, such as its methyl or ethyl esters, is a cornerstone of the biocatalytic production of this compound precursors. For instance, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to (S)-4-chloro-3-hydroxybutanoic acid methyl ester can be accomplished using cell suspensions of microorganisms like Geotrichum candidum. This chiral intermediate is valuable in the synthesis of various pharmaceuticals.

Ethyl 4-chloroacetoacetate, also known as ethyl 4-chloro-3-oxobutanoate (COBE), is a widely used precursor for these enzymatic reductions. Various whole-cell biocatalysts have been employed for its asymmetric reduction to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). For example, Aureobasidium pullulans has been used to catalyze this reduction in an aqueous/ionic liquid biphase system, achieving an optical purity of over 99% enantiomeric excess (e.e.) for the (S)-enantiomer and a product yield of 99.4%. Similarly, resting cells of Candida parapsilosis ATCC 7330 and the yeast Saccharomyces cerevisiae have been successfully used for this stereoselective conversion.

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Aureobasidium pullulans | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | 99.4 | >99 |

| Lactobacillus kefir | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 97 | 99.5 |

| Candida parapsilosis ATCC 7330 | Ethyl-4-chloro-3-oxobutanoate | (S)-ethyl-4-chloro-3-hydroxybutanoate | - | - |

Ketoreductases (KREDs) are highly efficient enzymes for the asymmetric synthesis of chiral alcohols from prochiral ketones and are among the most utilized enzymes in industrial pharmaceutical synthesis. These enzymes facilitate the stereoselective reduction of a wide array of ketones with high precision.

A specific ketoreductase, ChKRED20, identified from Chryseobacterium sp. CA49, or its mutants, has been shown to asymmetrically reduce ethyl 4-chloroacetoacetate (COBE) to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) nih.gov. This NADH-dependent enzyme is a robust biocatalyst for producing key chiral intermediates for pharmaceuticals nih.gov. The industrial application of KREDs is often enhanced by co-expressing them with other enzymes, like glucose dehydrogenase, to facilitate the regeneration of essential cofactors such as NAD(P)H, making the process more economically viable.

| Enzyme | Source Organism | Substrate | Product | Key Feature |

|---|---|---|---|---|

| ChKRED20 (or its mutants) | Chryseobacterium sp. CA49 | Ethyl 4-chloroacetoacetate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | NADH-dependent asymmetric reduction nih.gov |

Alcohol dehydrogenases (ADHs) are versatile biocatalysts that catalyze the reversible oxidation of alcohols to aldehydes or ketones. Most ADHs follow Prelog's rule, delivering a hydride to the re face of a prochiral ketone, which typically results in the formation of (S)-alcohols. This makes them highly suitable for the synthesis of chiral alcohols.

The secondary alcohol dehydrogenase from Candida parapsilosis (CpSADH) is a notable example. While it can be used for the enantioselective oxidation of (S)-alcohols, it also effectively catalyzes the asymmetric reduction of various ketones to their corresponding (S)-secondary alcohols. Another example is the secondary alcohol dehydrogenase (PfODH) from Pichia finlandica, which has been used for the asymmetric reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutanoate. To sustain the catalytic cycle, such reactions are often coupled with a cofactor regeneration system, for instance, using formate (B1220265) dehydrogenase to recycle the required NADH.

An alternative biocatalytic strategy to obtain a single enantiomer from a racemic mixture is through enantioselective oxidation. This kinetic resolution process involves an enzyme that selectively oxidizes one enantiomer, leaving the other, desired enantiomer untouched and thus enriched.

This principle has been demonstrated in the synthesis of (R)-1,3-butanediol from a racemic mixture. In this process, a whole-cell biocatalyst, such as recombinant Escherichia coli expressing the (S)-specific secondary alcohol dehydrogenase from Candida parapsilosis (CpSADH), selectively oxidizes (S)-1,3-butanediol nih.govoup.comresearchgate.net. The unreacted (R)-1,3-butanediol is then recovered with high optical purity nih.govoup.com.

To produce this compound using this method, a biocatalyst with the opposite enantiopreference would be required. Such an enzyme would selectively oxidize the (R)-enantiomer from a racemic mixture of 4-chloro-1,3-butanediol, allowing for the isolation of the desired (S)-enantiomer. For example, microorganisms from the genus Pseudomonas have been used to react with racemic 4-halogeno-1,3-butanediol, resulting in the recovery of the (S)-form with high optical purity (99.5% e.e.) google.com.

Whole-Cell Biocatalysis for Enhanced Stereoselectivity and Yield

Whole-cell biocatalysis has emerged as a powerful and sustainable method for the production of chiral compounds like this compound. This approach utilizes intact microbial cells containing the desired enzymes, offering several advantages over the use of isolated enzymes, including enhanced enzyme stability and the potential for cofactor regeneration.

Microorganisms are screened for their ability to perform stereoselective reductions of a precursor molecule. For instance, various yeast strains have been investigated for their capacity to reduce ethyl 4-chloroacetoacetate (COBE) to ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE), a direct precursor to this compound. nih.gov One study screened 400 yeast strains and identified several that could effectively reduce COBE to (S)-CHBE. nih.gov Notably, heat treatment of the acetone-dried cells of some selected yeast strains was found to increase the optical purity of the resulting (S)-CHBE. nih.gov

The development of robust whole-cell biocatalysts is crucial for industrial applications. For example, Clostridium saccharoperbutylacetonicum has been engineered to produce (R)-1,3-butanediol, a related chiral diol, demonstrating the potential of this chassis for producing valuable chiral chemicals. nih.gov Similarly, a stereoinverting cascade system using two different yeast species, Candida parapsilosis and Pichia kudriavzevii, has been developed for the deracemization of racemic 1,3-butanediol (B41344) to produce the (R)-enantiomer with high enantiomeric excess. researchgate.netnih.govnih.gov This highlights the potential of multi-organism, whole-cell systems for complex chiral syntheses.

| Microorganism | Substrate | Product | Key Findings |

| Various Yeast Strains | Ethyl 4-chloroacetoacetate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) | Screening of 400 strains identified several effective biocatalysts. Heat treatment improved optical purity. nih.gov |

| Candida magnoliae | Ethyl 4-chloroacetoacetate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) | Accumulated 90 g/L of (S)-CHBE with 96.6% e.e. nih.gov |

| Clostridium saccharoperbutylacetonicum | Not specified for this compound | (R)-1,3-butanediol | Engineered for production of a related chiral diol, showing its potential as a biocatalyst. nih.gov |

| Candida parapsilosis & Pichia kudriavzevii | Racemic 1,3-butanediol | (R)-1,3-butanediol | A two-organism cascade system for deracemization with high enantiomeric excess. researchgate.netnih.govnih.gov |

Heterologous Expression Systems for Enzyme Production (e.g., Pichia pastoris, Escherichia coli)

To overcome limitations associated with native enzyme expression levels in wild-type microorganisms, heterologous expression systems are widely employed. These systems involve cloning the gene encoding the desired enzyme into a host organism, such as Pichia pastoris or Escherichia coli, which can then produce the enzyme in large quantities.

Pichia pastoris is a well-established yeast expression system known for its ability to achieve high levels of recombinant protein expression. nih.gov It is particularly advantageous for its capacity to perform post-translational modifications and for its strong, tightly regulated promoters. mdpi.com Strategies to enhance protein expression in P. pastoris include the use of multi-copy expression strains and high-density fermentation. mdpi.comnih.gov For instance, a mutant ketoreductase (M12) from Chryseobacterium sp. was expressed in P. pastoris, yielding approximately 3.5 g/L of the enzyme in high-density fermentation. mdpi.comnih.gov This recombinant enzyme was then successfully used for the bioreductive production of (R)-1,3-butanediol. mdpi.comnih.gov

Escherichia coli is another popular host for heterologous protein expression due to its rapid growth and well-understood genetics. nih.gov Recombinant E. coli cells have been engineered to co-express a stereoselective carbonyl reductase and a glucose dehydrogenase for cofactor regeneration, creating an efficient system for the synthesis of chiral alcohols. researchgate.net In one study, E. coli cells overexpressing a mutated reductase were immobilized and used in a packed-bed reactor for the continuous production of (R)-1,3-butanediol over 500 hours. researchgate.net This demonstrates the potential for developing robust and continuous biocatalytic processes using engineered E. coli.

The choice of expression system can be critical. While E. coli is often used, purification of intracellularly expressed enzymes can be complex and costly. mdpi.comnih.govresearchgate.net Secretory expression in systems like P. pastoris can simplify downstream processing. mdpi.comnih.gov

| Expression Host | Enzyme | Application | Key Advantages |

| Pichia pastoris | Ketoreductase ChKRED20 Mutant (M12) | Production of (R)-1,3-butanediol | High protein yield (3.5 g/L) in high-density fermentation. mdpi.comnih.gov |

| Escherichia coli | Carbonyl Reductase (BgADH3) and Glucose Dehydrogenase | Synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate | Enzyme-coupled cofactor recycling system. researchgate.net |

| Escherichia coli | Mutated Rhodococcus phenylacetaldehyde (B1677652) reductase (PAR) or Leifsonia alcohol dehydrogenase (LSADH) | Continuous production of (R)-1,3-butanediol | Immobilized cells used in a packed-bed reactor for over 500 hours. researchgate.net |

Chemical Asymmetric Synthesis Approaches

In addition to biocatalytic methods, several chemical asymmetric synthesis strategies have been developed for the preparation of this compound and its precursors. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction.

Stereoselective Chlorination of 1,3-Butanediol Precursors

The stereoselective introduction of a chlorine atom is a key step in the synthesis of this compound from 1,3-butanediol precursors. The regioselectivity of the chlorination reaction can be influenced by various factors, including the nature of the carboxylic acid used in the formation of chlorohydrin esters.

In a one-pot esterification-chlorination reaction of 1,3-butanediol using chlorotrimethylsilane (B32843) (CTMS) and a carboxylic acid, the structure of the carboxylic acid was found to significantly impact the ratio of the resulting regioisomers. For instance, when long-chain carboxylic acids (12 carbons) were used, the primary chlorohydrin ester was the major product. researchgate.net Conversely, the use of shorter chain or branched carboxylic acids led to an increase in the formation of the secondary chlorohydrin ester. researchgate.net Acetic acid, for example, produced a nearly 1:1 mixture of the primary and secondary chlorohydrin esters. researchgate.net

Asymmetric Hydrogenation of γ-Halogenoacetoacetic Esters

Asymmetric hydrogenation of prochiral ketones is a powerful method for the synthesis of chiral alcohols. This approach has been applied to the synthesis of precursors for this compound. The asymmetric hydrogenation of γ-halogenoacetoacetic esters can be achieved with high enantioselectivity using chiral catalysts.

Ruthenium complexes with chiral diphosphine and amine-based ligands have been shown to be highly effective catalysts for the asymmetric hydrogenation of a wide range of ketones. nih.gov These catalysts can operate under neutral to slightly basic or acidic conditions, making them suitable for base-labile substrates. nih.gov The development of novel chiral iridium catalysts has also expanded the scope of asymmetric hydrogenation to include exocyclic γ,δ-unsaturated β-ketoesters, yielding functionalized chiral allylic alcohols with high enantioselectivity. rsc.org While not directly targeting γ-halogenoacetoacetic esters, these advancements in catalyst design are highly relevant to the synthesis of chiral haloalcohols.

Reduction of Optically Active 4-Halo-3-hydroxybutyric Esters with Hydrides

Once an optically active 4-halo-3-hydroxybutyric ester, such as ethyl (S)-4-chloro-3-hydroxybutyrate, has been synthesized, it can be reduced to the corresponding diol using a hydride reducing agent. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.

Influence of Carboxylic Acids in Chlorohydrin Ester Synthesis

The synthesis of chlorohydrin esters from diols is a key transformation, and the choice of carboxylic acid can significantly influence the reaction's outcome. The carboxylic acid can act as both a reactant and a directing group, affecting the regioselectivity of the subsequent chlorination.

As previously mentioned in section 3.2.1, the structure of the carboxylic acid used in the one-pot esterification-chlorination of 1,3-butanediol has a pronounced effect on the isomeric ratio of the resulting chlorohydrin esters. researchgate.net This is attributed to the formation of a cyclic intermediate, and the steric and electronic properties of the carboxylic acid can influence the regioselectivity of the ring-opening by the chloride ion. The ability to control the regioselectivity of this reaction is crucial for maximizing the yield of the desired isomer for the synthesis of this compound.

Optimization of Synthetic Pathways

The efficient synthesis of this compound, a valuable chiral building block, relies heavily on the meticulous optimization of synthetic pathways, particularly those employing biocatalysis. Key areas of focus include refining reaction conditions to achieve high stereoselectivity and yield, implementing effective coenzyme regeneration systems to ensure economic viability, and addressing the challenges of substrate and product tolerance in biotransformation processes.

Reaction Conditions for Maximizing Enantiomeric Purity and Conversion

The success of biocatalytic synthesis of this compound is intrinsically linked to the precise control of reaction parameters. The optimization of these conditions is crucial for maximizing both the conversion of the starting material and the enantiomeric purity of the final product.

In processes utilizing microorganisms for the preparation of optically active 4-chloro-1,3-butanediol, specific environmental conditions have been identified as critical for optimal performance. Research involving microbial reactions, for instance with Pseudomonas sp. strains, has demonstrated that maintaining the pH between 6 and 8 and the temperature in the range of 15-50°C are preferable. google.com More specifically, a temperature range of 25-35°C is often favored for these bioconversions. google.com The concentration of the substrate is another key variable, with preferred levels typically falling between 0.1% and 15% (w/w). google.com Adherence to these optimized conditions has been shown to yield this compound with excellent optical purity, reaching up to 99.5% enantiomeric excess (ee). google.com

Similarly, in the enzymatic synthesis of key precursors like ethyl (S)-4-chloro-3-hydroxybutyrate, an engineered alcohol dehydrogenase (ADH) was effectively used. nih.gov The reaction, performed at a controlled pH of 7.0 and a temperature of 25°C, resulted in a high yield of 96% and an enantiomeric excess greater than 99.5%. nih.gov This underscores the importance of fine-tuning reaction parameters to achieve superior stereoselectivity in the synthesis of chiral intermediates leading to this compound.

The following table summarizes the optimized reaction conditions for the synthesis of this compound and a key precursor.

| Parameter | Optimized Range/Value | Biocatalyst/System | Product | Enantiomeric Excess (ee) |

| pH | 6.0 - 8.0 | Pseudomonas sp. | This compound | >99% |

| Temperature | 15 - 50°C (preferred 25 - 35°C) | Pseudomonas sp. | This compound | >99% |

| Substrate Conc. | 0.1 - 15% (w/w) | Pseudomonas sp. | This compound | >99% |

| pH | 7.0 | Engineered ADH | Ethyl (S)-4-chloro-3-hydroxybutyrate | >99.5% |

| Temperature | 25°C | Engineered ADH | Ethyl (S)-4-chloro-3-hydroxybutyrate | >99.5% |

Strategies for Coenzyme Regeneration in Biocatalytic Systems

Biocatalytic reduction reactions, such as the synthesis of chiral alcohols, are frequently dependent on costly nicotinamide (B372718) coenzymes like NAD(P)H. researchgate.netnih.gov The high cost of these cofactors necessitates an efficient in situ regeneration system to make the process economically feasible for preparative applications. researchgate.netnih.gov Several strategies have been developed to continuously regenerate the consumed cofactor.

One of the most common and standard methods is the enzyme-coupled system . This approach employs a second enzyme and a sacrificial co-substrate to regenerate the cofactor. nih.govresearchgate.net For example, in the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a precursor to the target diol, the regeneration of the reduced nicotinamide cofactor is achieved using glucose and glucose dehydrogenase (GDH). nih.gov Similarly, formate and formate dehydrogenase (FDH) are widely used for the regeneration of NADH. researchgate.netnih.govresearchgate.net

Another prevalent strategy is the substrate-coupled system . In this method, a second substrate is added in excess, which is converted by the same primary enzyme used for the main reaction. nih.gov A classic example is the use of 2-propanol in alcohol dehydrogenase-catalyzed reactions; the 2-propanol is oxidized to acetone, which in turn regenerates NAD(P)H. nih.gov

The following table outlines common coenzyme regeneration systems used in biocatalysis.

| Regeneration Strategy | System Components | Example Application Context |

| Enzyme-Coupled | Glucose Dehydrogenase (GDH) + Glucose | Synthesis of chiral hydroxyesters |

| Enzyme-Coupled | Formate Dehydrogenase (FDH) + Formate | General NADH regeneration |

| Substrate-Coupled | Alcohol Dehydrogenase (ADH) + 2-Propanol | Asymmetric reduction of ketones |

The integration of these regeneration systems is critical, as it circumvents the need for stoichiometric amounts of the expensive cofactor, thereby significantly improving the process's cost-effectiveness.

Substrate and Product Tolerance in Biotransformations

The efficiency of a biocatalytic process can be significantly impacted by the concentrations of both the substrate and the product. High concentrations of either can lead to inhibition of the enzyme or cellular toxicity in whole-cell systems, ultimately limiting the productivity of the biotransformation. Therefore, understanding and optimizing for substrate and product tolerance is a key aspect of process development.

In the microbial synthesis of this compound, the substrate concentration is preferably maintained in a range of 0.1% to 15% (w/w), or 1 to 150 g/L. google.com Operating within this window helps to avoid potential substrate inhibition while ensuring a sufficient reaction rate.

The table below shows substrate and product concentrations reported in the synthesis of this compound and related compounds.

| Compound | Biocatalyst Type | Substrate Concentration | Product Concentration (Titer) |

| This compound | Pseudomonas sp. | 0.1 - 15% (w/w) | Not specified |

| (R)-1,3-butanediol | Clostridium saccharoperbutylacetonicum | Not specified | up to 15.8 g/L |

| (R)-1,3-butanediol | Immobilized E. coli overexpressing LSADH | 5% (w/v) | ~49.5 g/L |

Chemical Transformations and Derivatizations of S 4 Chloro 1,3 Butanediol

Nucleophilic Substitution Reactions

The chlorine atom at the C-4 position of (S)-4-chloro-1,3-butanediol serves as a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at this position.

Functional Group Interconversions at the Halogen Site

The chloride can be displaced by a range of nucleophiles to introduce new functionalities into the molecule. These reactions typically proceed via an SN2 mechanism, which would lead to an inversion of stereochemistry at the C-3 position if it were the reaction center; however, as the substitution occurs at the C-4 position, the stereochemistry at C-3 is retained.

Common nucleophiles used for such transformations include azide (B81097) and cyanide ions. The reaction with sodium azide, typically in a polar aprotic solvent like dimethylformamide (DMF), yields (S)-4-azido-1,3-butanediol. Similarly, reaction with sodium or potassium cyanide in an alcoholic solvent provides (S)-4-cyano-1,3-butanediol. These transformations are significant as the introduced azide and cyano groups can be further elaborated into amines and carboxylic acids or their derivatives, respectively.

| Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Sodium Azide (NaN3) | (S)-4-Azido-1,3-butanediol | DMF, heat |

| Potassium Cyanide (KCN) | (S)-4-Cyano-1,3-butanediol | Ethanol (B145695), heat, reflux |

In an intramolecular variation of nucleophilic substitution, this compound can undergo cyclization under acidic conditions to form (S)-3-hydroxytetrahydrofuran. In this reaction, the hydroxyl group at C-1 acts as the nucleophile, attacking the carbon bearing the chlorine atom.

Synthesis of Oxygenated Derivatives (e.g., 1,3-Butanediol)

The conversion of this compound to (S)-1,3-butanediol involves the reduction of the carbon-chlorine bond, a dehalogenation reaction. This transformation can be achieved through catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out in a solvent like ethanol or methanol (B129727) and may require the presence of a base, such as sodium hydroxide (B78521) or triethylamine, to neutralize the hydrogen chloride that is formed. This method provides a direct route to the corresponding diol while preserving the stereochemistry at the C-3 position.

Oxidation Reactions

The primary and secondary alcohol groups in this compound can be oxidized to yield carbonyl compounds. The selectivity of the oxidation depends on the choice of oxidizing agent and the reaction conditions.

Conversion to Carboxylic Acid Derivatives (e.g., 4-Chlorobutyric Acid)

The primary alcohol at the C-1 position can be selectively oxidized to a carboxylic acid to yield (S)-4-chloro-3-hydroxybutanoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can effect this transformation. However, for more selective oxidation that avoids side reactions, milder and more specific reagents are often preferred.

A widely used method for the selective oxidation of primary alcohols to carboxylic acids in the presence of secondary alcohols is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in combination with a stoichiometric oxidant such as sodium hypochlorite (B82951) (NaOCl). This system allows for the efficient conversion of the primary alcohol to the corresponding carboxylic acid under mild conditions, leaving the secondary alcohol and the chloro group intact. The resulting (S)-4-chloro-3-hydroxybutanoic acid is a valuable chiral intermediate in the synthesis of various pharmaceuticals.

| Oxidizing Agent/System | Product | Key Features |

|---|---|---|

| TEMPO/NaOCl | (S)-4-Chloro-3-hydroxybutanoic acid | High selectivity for primary alcohol, mild reaction conditions. |

| Potassium Permanganate (KMnO4) | (S)-4-Chloro-3-hydroxybutanoic acid | Strong oxidant, may lead to over-oxidation if not controlled. |

Reduction Reactions

The selective reduction of one of the hydroxyl groups in this compound can lead to the formation of other chlorinated alcohol derivatives.

Formation of Chlorinated Alcohol Derivatives (e.g., 4-Chlorobutanol)

The synthesis of 4-chlorobutanol from this compound requires the selective reduction of the secondary hydroxyl group at the C-3 position. This is a challenging transformation as it requires a reagent that can differentiate between the primary and secondary alcohols and selectively deoxygenate the secondary one.

Cyclization Reactions

Cyclization reactions are fundamental in organic synthesis for the construction of ring systems. In the context of this compound, its structure, featuring a hydroxyl group and a chlorine atom, suggests the potential for intramolecular reactions. Typically, halohydrins are known to undergo intramolecular SN2 reactions in the presence of a base to form epoxides. This well-established pathway is often a competing and more favorable reaction compared to the formation of a five-membered aromatic furan (B31954) ring.

Pathways to Optically Active Furan Compounds

The synthesis of optically active furan compounds is of significant interest in medicinal and materials chemistry. A variety of strategies have been developed to achieve this, generally involving asymmetric catalysis or the use of chiral starting materials. Common precursors for furan synthesis include 1,4-dicarbonyl compounds (via the Paal-Knorr synthesis), propargyl alcohols, and various unsaturated alcohols and diols that can undergo cyclization under specific catalytic conditions.

However, the direct conversion of this compound to an optically active furan is not described in the surveyed literature. The challenge in such a transformation would lie in achieving both the cyclization and the subsequent aromatization to the furan ring system, all while retaining the stereochemical integrity of the starting material. It is plausible that the reaction conditions required for such a transformation would be harsh and could lead to racemization or the formation of undesired side products.

While the synthesis of tetrahydrofuran (B95107) derivatives from diols is a known process, the formation of the aromatic furan ring from a saturated precursor like this compound presents a greater synthetic challenge that has not been explicitly addressed in the available scientific reports.

Applications in Advanced Pharmaceutical and Fine Chemical Synthesis

Chiral Intermediates for Active Pharmaceutical Ingredients (APIs)

(S)-4-Chloro-1,3-butanediol and its derivatives serve as crucial chiral intermediates in the production of a variety of APIs. The precise spatial arrangement of its hydroxyl and chloro groups allows for the stereoselective synthesis of drugs, which is critical for their efficacy and safety.

While four-membered azetidine (B1206935) rings are important structural motifs in medicinal chemistry, the synthesis of azetidinone derivatives for certain classes of antibiotics often starts from related chiral precursors. acs.org Specifically, (R)-1,3-butanediol is a key starting material for producing chiral azetidinone derivatives. mdpi.comresearchgate.net These derivatives are pivotal intermediates in the industrial synthesis of penem (B1263517) and carbapenem (B1253116) β-lactam antibiotics. mdpi.comresearchgate.net The synthesis typically involves multiple steps, including the reduction of β-lactams or the cyclization of γ-amino alcohols to form the strained four-membered ring. acs.orgrsc.org

The demand for enantiomerically pure intermediates for β-lactam antibiotics is substantial, as these are among the most widely used antibacterial agents. researchgate.net (R)-1,3-butanediol serves as a critical chiral intermediate for the synthesis of the azetidinone core of penem and carbapenem antibiotics. mdpi.comresearchgate.net The chirality of the butanediol (B1596017) precursor is essential for establishing the correct stereochemistry in the final antibiotic structure.

A derivative of the title compound, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), is a key chiral precursor for the synthesis of hydroxymethylglutaryl-CoA (HMG-CoA) reductase inhibitors, a class of cholesterol-lowering drugs known as statins. researchgate.netnih.gov One of the most prominent examples is Atorvastatin. researchgate.netuni-duesseldorf.de In the industrial synthesis of Atorvastatin, a crucial step involves the enzymatic reduction of ethyl 4-chloroacetoacetate to produce ethyl (S)-4-chloro-3-hydroxybutyrate. rsc.org This reaction, often catalyzed by a ketoreductase, proceeds with high yield and excellent enantioselectivity, providing the necessary chiral side chain for the final drug molecule. researchgate.netnih.govrsc.org

The synthesis of specific biologically important compounds often requires a particular enantiomer of a chiral building block. While this compound is a valuable synthon, its enantiomer is utilized for other key syntheses. Ethyl (R)-4-chloro-3-hydroxybutanoate, the (R)-enantiomer, is an important building block for the synthesis of L-Carnitine and (R)-4-hydroxy-2-pyrrolidone. mdpi.comresearchgate.net L-carnitine is essential for the transport of fatty acids into mitochondria for β-oxidation. nih.gov The synthesis of these molecules relies on the (R)-enantiomer of the chlorohydrin ester to ensure the correct biological activity of the final product. researchgate.net

Beyond its role as a synthetic precursor, this compound is also utilized as a reference standard in the pharmaceutical industry. axios-research.com It is a fully characterized chemical compound used as a reference standard for the Active Pharmaceutical Ingredient (API) Lumacaftor. axios-research.com In this capacity, it is essential for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development. axios-research.com Its use ensures traceability and consistency, which are mandated by regulatory guidelines.

Versatility as a Chiral Building Block in Diverse Synthetic Endeavors

This compound is recognized as a versatile chiral building block and a small molecule scaffold for the synthesis of various organic compounds. cymitquimica.com Its value lies in its stereochemical properties, which are leveraged in the production of complex chiral molecules. The compound can undergo a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution of the chlorine atom, to create a diverse array of intermediates.

The enzymatic conversion of related prochiral ketones into chiral chlorohydrins like (S)-4-chloro-3-hydroxybutanoate highlights the synergy between biocatalysis and chemical synthesis. mdpi.comresearchgate.net These biocatalytic methods provide efficient routes to enantiomerically pure building blocks that are otherwise difficult to obtain, paving the way for their use in the synthesis of pharmaceuticals and fine chemicals. uni-duesseldorf.de

Interactive Data Table: Applications of this compound and Related Compounds

| Application | Specific Intermediate Used | Target Molecule Class / Name | Citation |

| HMG-CoA Reductase Inhibitors | Ethyl (S)-4-chloro-3-hydroxybutanoate | Atorvastatin (Lipitor) | researchgate.netnih.govrsc.org |

| Penem & Carbapenem Antibiotics | (R)-1,3-Butanediol | Azetidinone derivatives | mdpi.comresearchgate.net |

| L-Carnitine Synthesis | Ethyl (R)-4-chloro-3-hydroxybutanoate | L-Carnitine | mdpi.comresearchgate.net |

| (R)-4-Hydroxyl Pyrrolidone Synthesis | Ethyl (R)-4-chloro-3-hydroxybutanoate | (R)-4-hydroxy-2-pyrrolidone | mdpi.comresearchgate.net |

| API Reference Standard | This compound | Lumacaftor | axios-research.com |

Mechanistic and Biological Activity Investigations of S 4 Chloro 1,3 Butanediol

Interactions with Biological Systems

(S)-4-Chloro-1,3-butanediol, a chiral molecule with a chlorine atom and two hydroxyl groups, exhibits notable interactions with biological systems. Its reactivity and biological activity are largely dictated by these functional groups, which allow it to participate in a variety of biochemical reactions.

Modulation of Key Enzymatic Pathways

This compound and its derivatives are significant intermediates in enzymatic pathways leading to the synthesis of important pharmaceutical compounds. mdpi.com For instance, it is a precursor in the chemoenzymatic synthesis of (R)-1,3-butanediol, a key component for producing azetidinone derivatives, which are crucial for creating penem (B1263517) and carbapenem (B1253116) antibiotics. mdpi.com

The modulation of enzymatic pathways is also evident in the production of HMG-CoA reductase inhibitors. The enzymatic reduction of 4-chloro-3-oxobutanoic acid methyl ester yields (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key chiral intermediate in the synthesis of these inhibitors. mdpi.com This transformation is efficiently carried out by cell suspensions of Geotrichum candidum. mdpi.com

Furthermore, recombinant E. coli cells that co-express carbonyl reductase and glucose dehydrogenase genes are utilized for the synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate. d-nb.infotandfonline.com This biocatalytic process highlights the compound's role in engineered metabolic pathways. d-nb.infotandfonline.com

Roles as Enzyme Inhibitor or Activator

The roles of this compound as a direct enzyme inhibitor or activator are an area of ongoing investigation. While specific inhibitory or activating activities against particular enzymes are not extensively detailed, its structural characteristics suggest potential interactions. Halogenated compounds can act as enzyme inhibitors, and this compound is noted for its ability to modulate key enzymatic pathways involved in metabolism. It has been explored for its potential therapeutic applications due to its interactions with biological targets. Some related heteroaryl compounds have been studied as inhibitors of E1 activating enzymes. google.com

Involvement in Cellular Oxidation-Reduction Processes

This compound is centrally involved in various cellular oxidation-reduction (redox) processes, primarily through enzyme-catalyzed reactions. A key example is its production via the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate. This reaction is catalyzed by resting cells of Candida parapsilosis, demonstrating the compound's role in biocatalytic redox reactions. amazonaws.com

The enantioselective oxidation of racemic 1,3-butanediol (B41344) is another significant redox process. The enzyme (S)-1,3-butanediol dehydrogenase (CpSADH) from Candida parapsilosis selectively oxidizes the (S)-enantiomer, leaving the (R)-enantiomer. d-nb.infoamazonaws.com This process is crucial for the production of (R)-1,3-butanediol. d-nb.info Recombinant E. coli expressing CpSADH have been effectively used for both the enantioselective oxidation of secondary alcohols and the asymmetric reduction of ketones. mdpi.com The following table summarizes the yields and enantiomeric excess for the production of (R)-1,3-butanediol and ethyl-(R)-4-chloro-3-hydroxybutonoate using this recombinant enzyme. mdpi.com

| Product | Substrate | Substrate Concentration | Yield | Enantiomeric Excess (e.e.) |

| (R)-1,3-butanediol | Racemic 1,3-butanediol | 150 g/L | 97% | 95% |

| Ethyl-(R)-4-chloro-3-hydroxybutonoate | Ethyl 4-chloroacetoacetate | 36 g/L | 95% | 99% |

Nucleophilic Substitution in Biological Contexts

The chlorine atom in this compound serves as a leaving group in nucleophilic substitution reactions, a fundamental process in organic chemistry and biological systems. gacariyalur.ac.in In these reactions, a nucleophile, which is a species with an unshared pair of electrons, attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. gacariyalur.ac.in

A notable biological example is the enzymatic synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, an intermediate for HMG-CoA reductase inhibitors. mdpi.com In this multi-step process, ethyl (S)-4-chloro-3-hydroxybutyrate is first synthesized and then treated with a halohydrin dehalogenase. mdpi.com The enzyme facilitates an intramolecular nucleophilic substitution, where a hydroxyl group attacks the carbon with the chlorine atom, forming an epoxide. This is followed by a reaction with sodium cyanide to yield the final product. mdpi.com The use of polar aprotic solvents can favor the SN2 reaction mechanism often seen in these transformations. wikipedia.org

Antimicrobial Properties and Potential for Biocontrol Agents

While extensive research on the antimicrobial properties of this compound is not widely available, related chlorinated compounds have demonstrated such activity. For example, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) has shown antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr Similarly, volatile organic compounds from Bacillus velezensis, including 4-chloro-3-methyl phenol, have shown significant inhibition of fungal growth. oup.com

The potential for halogenated compounds to serve as biocontrol agents is an active area of research. oup.comcore.ac.uk The high membrane permeability and diffusion efficiency of many volatile organic compounds make them suitable for controlling plant diseases. oup.com Given its chemical structure, this compound may possess similar properties, but further investigation is required to determine its efficacy and spectrum of activity as a biocontrol agent.

Analytical Methodologies for Stereochemical and Purity Assessment in Research

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation and quantification of the enantiomers of volatile compounds like 4-chloro-1,3-butanediol. google.comdiva-portal.org The method relies on the use of a capillary column coated with a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus, separation. diva-portal.orgresearchgate.net

The determination of enantiomeric excess (ee) is a primary application of chiral GC in the context of (S)-4-Chloro-1,3-butanediol. This is crucial for monitoring the progress and success of asymmetric syntheses or kinetic resolutions. researchgate.net The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase, with the stability of these complexes dictating the separation. researchgate.net

Several types of CSPs are effective for this purpose, with derivatized cyclodextrins being particularly common. researchgate.netgcms.cz For the analysis of 4-chloro-1,3-butanediol, specific columns and conditions have been documented. For instance, a patent describes the use of an astec CHIRALDEX G-TA capillary column for the measurement of its optical isomers. google.com In this specific analysis, the (S)-enantiomer was found to have a longer retention time than the (R)-enantiomer, allowing for their clear separation and quantification. google.com Another common column support used for the general analysis of 4-chloro-1,3-butanediol is PEG20M. google.com

Interactive Data Table: Chiral GC Parameters for 4-Chloro-1,3-butanediol Isomer Separation

Below are the details of a documented gas chromatographic method for separating the enantiomers of 4-chloro-1,3-butanediol.

| Parameter | Value |

| Column | astec CHIRALDEX G-TA |

| Dimensions | 30 m x 0.25 mm (inner diameter) |

| Retention Time (R)-form | 15.9 min |

| Retention Time (S)-form | 17.1 min |

| Data sourced from patent information describing the measurement of optical isomers of 4-chloro-1,3-butanediol. google.com |

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Quantification

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the enantioseparation of chiral compounds and is frequently employed when GC is not suitable. diva-portal.orgnih.gov For compounds like this compound, HPLC offers versatility through a wide range of available chiral stationary phases (CSPs) and mobile phase compositions. nih.govnih.gov The control of enantiomeric purity is a critical necessity for regulatory and clinical purposes, making chiral HPLC a vital method. nih.gov

The separation mechanism in chiral HPLC is based on the differential interaction of enantiomers with the CSP. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most popular and effective for resolving a broad spectrum of chiral molecules. nih.gov

For the specific resolution of 4-chloro-1,3-butanediol enantiomers, columns such as the Chiralcel OD-H have been shown to be effective. Using a mobile phase of hexane (B92381) and isopropanol, baseline separation can be achieved, allowing for accurate quantification of each enantiomer. The separation factor (α), a measure of the column's ability to separate two components, for this resolution has been reported as 1.12, indicating a successful separation. Optimization of the mobile phase composition, including pH and the type of organic modifier, is crucial for modulating the retention and resolution of the enantiomers. researchgate.net

Interactive Data Table: Chiral HPLC Method for 4-Chloro-1,3-butanediol Enantiomers

The following table summarizes the parameters for a chiral HPLC method used to resolve the enantiomers of 4-chloro-1,3-butanediol.

| Parameter | Details |

| Technique | Chiral HPLC |

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (95:5) |

| Result | Baseline separation (α = 1.12) |

| This method is noted for its ability to resolve the (R)- and (S)-enantiomers, which is critical for assessing stereochemical purity in research and synthesis. |

Methods for Identification and Determination of Compounds

Beyond chiral separations, a combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and determination of this compound and any associated impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key method used for both the identification and determination of the compound. google.com GC separates the components of the sample mixture, and the mass spectrometer provides mass-to-charge ratio data, which helps in confirming the molecular weight and elemental composition of the compound and its fragments. This combination allows for the confident identification of 4-chloro-1,3-butanediol. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation. diva-portal.org For chiral molecules like this compound, NMR can be used to compare the chemical shifts of diastereotopic protons, providing information about the stereochemical environment within the molecule. While NMR is noted to be a less sensitive method requiring larger sample quantities compared to chromatographic techniques, it provides invaluable structural detail. diva-portal.org

Together, these methods provide a comprehensive analytical workflow: HPLC and GC for separation and quantification (especially enantiomeric purity), and GC-MS and NMR for structural confirmation and identification. google.com

Industrialization and Scalability of S 4 Chloro 1,3 Butanediol Production

Development of Economical Biocatalytic Processes

The pursuit of economical biocatalytic routes has focused on the asymmetric reduction of prochiral ketones, primarily 4-chloro-3-oxobutanoic acid esters, to yield the desired (S)-chiral alcohol. nih.govmdpi.com Researchers have screened various wild-type microorganisms and enzymes to find catalysts that offer high yield and enantioselectivity.

One of the most widely documented methods involves the reduction of optically active 4-halo-3-hydroxybutyric acid esters. For instance, cell suspensions of Geotrichum candidum SC 5469 have been used to reduce 4-chloro-3-oxobutanoic acid methyl ester. mdpi.com This biotransformation process, using glucose-, acetate-, or glycerol-grown cells, achieved a 95% reaction yield and an enantiomeric excess (e.e.) of 96% for (S)-4-chloro-3-hydroxybutanoic acid methyl ester at a substrate concentration of 10 g/L. mdpi.com Similarly, whole cells of Geotrichum candidum have demonstrated the ability to produce related chiral halohydrins with high yields (95%) and excellent enantiomeric excess (>98% e.e.). d-nb.info

Yeast strains from the genera Candida, Kluyveromyces, and Pichia have also been identified as effective biocatalysts for producing chiral diols. researchgate.netd-nb.info For example, while many strains are effective for the (R)-enantiomer, Candida parapsilosis IFO 1396 was found to be the most effective for producing (S)-1,3-butanediol, achieving 98% e.e. and a 60% yield. d-nb.infomdpi.com The (S)-1,3-butanediol oxidizing enzyme (CpSADH) from this strain was subsequently identified as a key catalyst. mdpi.com

The enzymatic reduction of ethyl 4-chloroacetoacetate is another key strategy. mdpi.com Ketoreductases (KREDs), such as a mutant of ChKRED20, have been successfully used for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate. mdpi.comresearchgate.net These biocatalytic processes highlight the potential of using whole-cell systems to achieve high stereochemical fidelity without the need for expensive, purified enzymes.

Table 1: Performance of Various Wild-Type Microorganisms in Biocatalytic Reductions

| Microorganism/Enzyme | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Substrate Conc. |

| Geotrichum candidum SC 5469 | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% | 96% | 10 g/L |

| Candida parapsilosis IFO 1396 | Racemic 1,3-butanediol (B41344) | (S)-1,3-butanediol | 60% | 98% | N/A |

| Geotrichum candidum CBS 233.76 | 3,4-dichlorophenacyl chloride | (S)-alcohol | 95% | >98% | 4 g/L |

Engineering of Robust Recombinant Microorganisms for Industrial Application

To overcome the limitations of wild-type strains, such as low enzyme activity or the presence of competing enzymes, metabolic engineering of robust microorganisms like Escherichia coli and Pichia pastoris has become a central strategy. mdpi.comnih.gov These engineered microbes serve as efficient whole-cell factories for producing specific chiral compounds.

A significant advancement involves constructing a cofactor regeneration system within the host microorganism. nih.gov For the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to its corresponding (S)-alcohol, a carbonyl reductase from Pichia stipitis and a glucose dehydrogenase (GDH) from Bacillus megaterium were co-expressed in E. coli. nih.gov The GDH regenerates the essential cofactor NADH using glucose, making the process self-sufficient and cost-effective. nih.gov This engineered system achieved a high molar yield of 90.7% for (S)-4-chloro-3-hydroxybutanoate ethyl ester [(S)-CHBE]. nih.gov

Similarly, the gene encoding the (S)-specific secondary alcohol dehydrogenase (CpSADH) from Candida parapsilosis has been cloned and expressed in E. coli. mdpi.comtandfonline.com This recombinant strain was used for the asymmetric reduction of ethyl 4-chloroacetoacetate (ECAA) to ethyl (R)-4-chloro-3-hydroxybutanoate, achieving a yield of 36.6 g/L and over 99% e.e. by using 2-propanol for NADH regeneration. tandfonline.com Further developments include cloning genes for halohydrin dehydrogenase, ketoreductase from Candida magnoliae, and dehydrogenases from Bacillus subtilis and Candida boidinii into E. coli for enzymatic synthesis of (S)-4-chloro-3-hydroxybutyric acid derivatives. mdpi.com

The expression host can also be optimized. Pichia pastoris has been used to express a mutant ketoreductase (M12), achieving a high protein yield of approximately 3.5 g/L in high-density fermentation for the production of (R)-1,3-BDO. mdpi.com Such strategies, which combine enzyme engineering with the use of robust, easily cultivable microbial hosts, are crucial for creating commercially viable production platforms. mdpi.comnih.gov

Table 2: Examples of Engineered Microorganisms for Chiral Alcohol Production

| Recombinant Host | Expressed Enzyme(s) | Substrate | Product | Yield / Titer | Enantiomeric Excess (e.e.) |

| E. coli Rosetta | Carbonyl reductase (P. stipitis), Glucose dehydrogenase (B. megaterium) | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-4-chloro-3-hydroxybutanoate ethyl ester [(S)-CHBE] | 1,398 mM (90.7% molar yield) | >99% |

| E. coli | (S)-specific secondary alcohol dehydrogenase (CpSADH from C. parapsilosis) | Ethyl 4-chloroacetoacetate (ECAA) | Ethyl (R)-4-chloro-3-hydroxybutanoate | 36.6 g/L (95.2% conversion) | >99% |

| P. pastoris | Ketoreductase mutant (M12) | 4-hydroxy-2-butanone (4H2B) | (R)-1,3-butanediol | 98.9% | >99% |

Process Efficiency and Environmental Impact Considerations

Scaling up the biocatalytic production of (S)-4-chloro-1,3-butanediol requires optimizing process parameters to maximize efficiency and minimize environmental impact. acs.org Key considerations include reactor design, reaction conditions, product recovery, and waste management.

Industrial-scale production can employ continuous flow reactors to improve control and throughput. A patented process for producing this compound involves the reduction of ethyl 4-chloro-3-(S)-hydroxybutyrate with sodium borohydride (B1222165) in a tubular reactor, achieving over 95% conversion. The subsequent workup includes acid quenching and phase separation, followed by vacuum distillation to purify the final product to ≥99% e.e.

In biocatalytic processes, the use of biphasic systems, such as a water/organic solvent mixture, has proven highly effective. nih.gov A water/n-butyl acetate (B1210297) system was used in the whole-cell catalysis of COBE, which resulted in a product concentration of 1,398 mM in the organic phase. nih.gov This approach facilitates in situ product removal, which can alleviate substrate or product inhibition and simplify downstream purification. nih.govd-nb.info A pilot-scale bioreduction in a 50 L stirred-tank reactor using a toluene-aqueous biphasic system afforded (S)-CHBE in 85.4% yield and 99.9% e.e. acs.org

From an environmental standpoint, biocatalytic processes are inherently greener than many chemical methods. mdpi.com They operate under mild conditions (e.g., temperatures around 25-30°C and near-neutral pH) and avoid the use of heavy metal catalysts. acs.org Furthermore, waste streams can be managed more sustainably; for example, acidic waste can be neutralized with calcium hydroxide (B78521) to precipitate borates, reducing hazardous discharge. The use of whole-cell catalysts with integrated cofactor regeneration, powered by simple sugars like glucose, further enhances the economic and environmental profile of the production process. nih.govnih.gov

Table 3: Process Parameters and Efficiency in Scaled-up Bioreductions

| Process Scale | Reactor System | Key Conditions | Substrate | Product | Yield / Specific Production |

| Pilot Scale (50 L) | Stirred-tank reactor | Biphasic (toluene-aqueous), 25°C, pH 6.5, 100 g/L substrate load | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate [(S)-CHBE] | 85.4% yield, 36.8 g product/g dry cell weight |

| Industrial Scale | Continuous flow reactor | 25°C, NaBH₄ reduction | Ethyl 4-chloro-3-(S)-hydroxybutyrate | This compound | >95% conversion |

| Lab Scale | Biphasic system | Water/n-butyl acetate | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-4-chloro-3-hydroxybutanoate ethyl ester [(S)-CHBE] | 1,398 mM, Total Turnover Number (TTN) for NAD+: 13,980 |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Catalytic Systems

The development of efficient and stereoselective methods for the synthesis of (S)-4-chloro-1,3-butanediol is a key area of ongoing research. While traditional chemical methods exist, the focus is increasingly on novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

One promising chemoenzymatic approach involves the asymmetric reduction of a prochiral ketone precursor. For instance, the synthesis of the closely related and commercially significant chiral building block, ethyl (S)-4-chloro-3-hydroxybutyrate, is often achieved through the highly enantioselective reduction of ethyl 4-chloroacetoacetate. This reduction can be catalyzed by various microorganisms or isolated enzymes. Subsequently, the ester can be reduced to the corresponding diol, this compound, using a reducing agent like sodium borohydride (B1222165).

| Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Ethyl 4-chloroacetoacetate | Recombinant E. coli expressing alcohol dehydrogenase | Ethyl (S)-4-chloro-3-hydroxybutyrate | >99% |

| Ethyl (S)-4-chloro-3-hydroxybutyrate | Sodium borohydride | This compound | High (dependent on precursor's ee) |

Beyond established chemoenzymatic routes, other modern synthetic strategies are being explored for the synthesis of chiral halohydrins and diols. These include:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes, could potentially be adapted for the synthesis of this compound or its precursors. lookchem.comresearchgate.net This reaction utilizes an osmium catalyst in the presence of a chiral ligand to achieve high enantioselectivity.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has gained significant traction. nih.gov Organocatalytic approaches to the enantioselective α-chlorination of aldehydes or ketones could provide a metal-free route to chiral chlorohydrins, which are precursors to compounds like this compound. nih.gov

Expanded Applications in Medicinal Chemistry and Materials Science

The inherent chirality and bifunctionality of this compound make it an attractive starting material for the synthesis of a wide range of valuable molecules.

In medicinal chemistry , chiral halohydrins and their diol derivatives are crucial intermediates for the synthesis of various pharmaceuticals. For example, the precursor to this compound, ethyl (R)-4-chloro-3-hydroxybutanoate, is a key building block for the synthesis of L-carnitine and its analogues. researchgate.net L-carnitine is a naturally occurring amino acid derivative that plays a critical role in fatty acid metabolism, and its analogues are investigated for the treatment of various conditions, including myocardial ischemia. acs.org Given the structural similarity, this compound represents a valuable synthon in the chiral pool for the development of novel carnitine analogues and other bioactive molecules.

In the field of materials science , diols are fundamental monomers for the synthesis of polyesters. The demand for biodegradable polymers is growing due to environmental concerns associated with traditional plastics. nih.gov Diols such as 1,4-butanediol (B3395766) are used in the production of biodegradable polyesters like poly(butylene succinate) (PBS) and its copolymers. mdpi.com The incorporation of a chiral, functionalized monomer like this compound into a polymer backbone could lead to the development of novel biodegradable materials with tailored properties, such as altered degradation rates, improved mechanical strength, or the potential for post-polymerization modification via the chloro-substituent.

Advanced Biocatalytic System Design and Engineering

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The design and engineering of advanced biocatalytic systems for the production of this compound and its precursors is a rapidly advancing field.

The enantioselective reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutyrate has been successfully achieved using whole-cell biocatalysts. For example, recombinant Escherichia coli cells expressing specific alcohol dehydrogenases (ADHs) have been shown to produce the desired (S)-enantiomer with excellent enantiomeric excess (>99%) and high yields. e-asct.org One study highlighted the use of an ADH from Stenotrophomonas maltophilia (SmADH31) co-expressed with a glucose dehydrogenase for cofactor regeneration, which allowed for the complete conversion of a high concentration of the substrate. e-asct.org

Further advancements in biocatalytic system design and engineering include:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-4-Chloro-1,3-butanediol, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective chlorination of 1,3-butanediol derivatives. For example, acid-catalyzed halogenation (e.g., HCl in the presence of CaCl₂ as a dehydrating agent) can yield chlorinated products, but enantiomeric purity requires chiral catalysts or enzymatic resolution . Optimization involves monitoring reaction temperature (e.g., room temperature to 40°C) and using chiral GC or HPLC to assess enantiomeric excess (ee). Evidence from related compounds suggests fractional distillation (boiling point ~87°C) and washing with NaHCO₃ to remove acidic impurities .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Compare chemical shifts of diastereotopic protons (e.g., δ 3.5–4.5 ppm for hydroxyl and chlorinated carbons) .

- IR/Raman : Identify O-H (3200–3600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretching modes, with temperature-dependent studies to resolve rotational isomers .

- Chiral HPLC : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases to separate enantiomers .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- Density : 1.229 g/cm³ (informs solvent selection for extractions) .

- Boiling Point : ~270°C (requires vacuum distillation to prevent thermal decomposition) .

- Hydrophilicity : LogP ~0.18 (suggests moderate solubility in polar solvents like ethanol or DMSO) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity or metabolic pathways?

- Methodological Answer : Comparative studies with (R)-isomers are essential. For example:

- In Vivo Models : Administer enantiomers to murine systems and monitor hepatic metabolism via LC-MS for chlorinated metabolites .

- Enzymatic Assays : Test substrate specificity with alcohol dehydrogenases (ADHs) or cytochrome P450 enzymes, as stereochemistry affects binding affinity .

Q. What analytical challenges arise in detecting trace impurities or degradation products of this compound?

- Methodological Answer : Use hyphenated techniques:

- GC-MS : Detect volatile degradation products (e.g., chloroacetaldehydes) with electron ionization (EI) at 70 eV .

- HPLC-UV/ELSD : Quantify non-volatile impurities like diol precursors (LOD < 0.1% w/w) using C18 columns and acetonitrile/water gradients .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Discrepancies may stem from conformational isomerism or solvent effects. Address this by:

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical vs. experimental values .

- Calorimetry : Use differential scanning calorimetry (DSC) in inert atmospheres to minimize oxidative degradation .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

- Methodological Answer :

- pH Control : Buffer solutions at pH 5–6 to prevent acid-catalyzed hydrolysis of the C-Cl bond .

- Antioxidants : Add 0.1% BHT to suppress radical-mediated degradation .

- Storage : Use amber vials at –20°C under nitrogen to block light and oxygen .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s role in chiral synthesis or asymmetric catalysis?

- Methodological Answer :

- Substrate Scope : Test reactivity with ketones, aldehydes, or epoxides under varying conditions (e.g., Pd/C or organocatalysts) .

- Kinetic Resolution : Monitor ee over time using polarimetry or chiral chromatography to identify optimal catalysts .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro